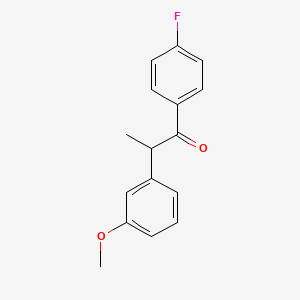![molecular formula C14H17NO3 B14187509 (3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid CAS No. 845880-42-4](/img/structure/B14187509.png)
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring both a piperidine ring and a phenylethyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies investigating enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-2-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3S)-2-oxo-1-[(1R)-1-phenylethyl]azepane-3-carboxylic acid: Similar structure but with an azepane ring.
Uniqueness
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid is unique due to its specific combination of a piperidine ring and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
845880-42-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(11-6-3-2-4-7-11)15-9-5-8-12(13(15)16)14(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,17,18)/t10-,12+/m1/s1 |
InChI Key |
IQFIORHWMDJPIS-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC[C@@H](C2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


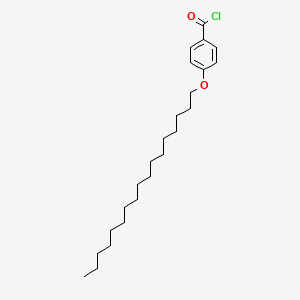

![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)

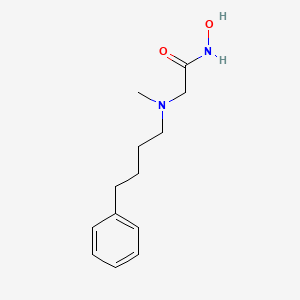
![2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol](/img/structure/B14187459.png)

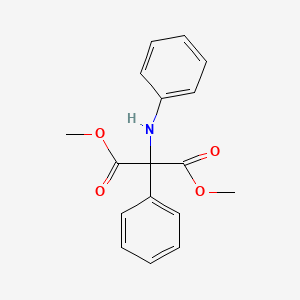
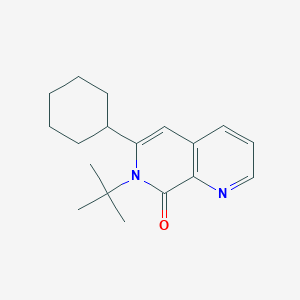
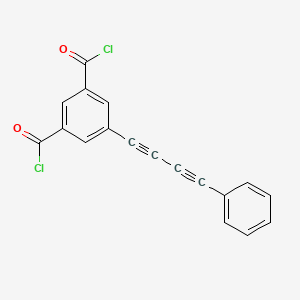
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
![[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile](/img/structure/B14187500.png)
